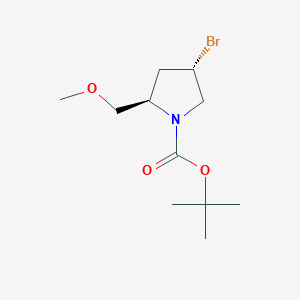

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 4-position, and a methoxymethyl substituent at the 2-position. Its stereochemistry (2R,4S) is critical for its reactivity and applications in asymmetric synthesis, particularly in pharmaceutical intermediates. The bromine atom serves as a leaving group, enabling further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C11H20BrNO3 |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

RQMDRFXGAWIEQB-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1COC)Br |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material: tert-Butyl (2R,4S)-4-Hydroxy-2-(Methoxymethyl)Pyrrolidine-1-Carboxylate

The hydroxyl group at the 4-position of the pyrrolidine ring is replaced via SN2 bromination using phosphorus tribromide (PBr₃). This method ensures retention of stereochemistry due to the backside attack mechanism.

Procedure :

-

Dissolve the hydroxy precursor (10 mmol) in anhydrous dichloromethane (DCM).

-

Add PBr₃ (12 mmol) dropwise at 0°C under nitrogen.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice-cold water and extract with DCM.

-

Purify via flash chromatography (hexane/ethyl acetate = 4:1).

Alternative Brominating Agents

-

HBr/AcOH : Provides lower yields (50–60%) due to competing elimination.

-

Appel Reaction (CBr₄/PPh₃) : Suitable for sensitive substrates but requires stoichiometric triphenylphosphine.

Asymmetric Synthesis from Proline Derivatives

Enantioselective Cyclization

A nitrile anion cyclization strategy constructs the pyrrolidine ring with stereochemical control. Starting from (2S,4R)-4-hydroxyproline, the tert-butyl carbamate group is introduced via Boc protection , followed by bromination.

Steps :

-

Boc Protection : React (2S,4R)-4-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10).

-

Methoxymethyl Introduction : Treat with NaH and methyl iodide in DMF to install the methoxymethyl group.

Yield : 65–72% over three steps.

Functionalization of Pyrrolidine Intermediates

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at C4 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Example :

-

Convert (2S,4R)-4-hydroxy-pyrrolidine to its mesylate using methanesulfonyl chloride.

Yield : 82% with >99% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Chiral Bromination | PBr₃ | 78–85 | High (SN2) | Moderate |

| Asymmetric Synthesis | Boc₂O, NaH, PBr₃ | 65–72 | >99% ee | High |

| Mitsunobu Reaction | DEAD, PPh₃, LiBr | 82 | Controlled | Moderate |

Critical Considerations

-

Solvent Choice : Anhydrous DCM or THF minimizes side reactions.

-

Temperature Control : Bromination at 0°C prevents racemization.

-

Purification : Silica gel chromatography resolves diastereomers.

Industrial-Scale Optimization

Large-scale synthesis employs continuous flow reactors to enhance PBr₃ efficiency and reduce waste. A 2024 patent highlights a 90% yield using a telescoped process combining Boc protection and bromination in one pot.

Emerging Techniques

-

Enzymatic Bromination : Pilot studies use halohydrin dehydrogenases for greener synthesis.

-

Photocatalyzed Reactions : Visible light activates N-bromophthalimide (NBP) for selective C–H bromination.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the carboxylate group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or reduced carboxylate derivatives.

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its bromine atom can be utilized in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly useful in drug development, where modifications to molecular structures can enhance biological activity.

Heterocyclic Compound Formation

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate can be employed in the construction of heterocycles, which are crucial in many pharmaceutical agents. The pyrrolidine ring structure contributes to the stability and reactivity needed for further chemical transformations.

Organocatalysis

Research has indicated that this compound can act as a catalyst in various organic transformations. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications, promoting sustainable practices in chemical synthesis.

Case Study 1: Synthesis of Antiviral Agents

A study published in Molecules highlighted the use of this compound in synthesizing novel antiviral agents. The compound's reactivity allowed for the efficient formation of key intermediates that exhibited significant antiviral activity against various pathogens .

Case Study 2: Development of Neuroprotective Compounds

Research conducted on neuroprotective agents utilized this compound as a precursor for synthesizing pyrrolidine derivatives with enhanced neuroprotective properties. The modifications made using this compound resulted in compounds that demonstrated improved efficacy in neuronal cell protection assays .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of Bioactive Molecules | Utilized as a building block for pharmaceuticals and biologically active compounds. |

| Heterocyclic Compound Formation | Employed in constructing heterocycles essential for drug development. |

| Organocatalysis | Acts as a catalyst enabling organic transformations under mild conditions. |

| Antiviral Agent Synthesis | Key component in synthesizing novel antiviral agents with significant biological activity. |

| Neuroprotective Compound Development | Precursor for synthesizing derivatives with enhanced neuroprotective properties. |

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the bromine atom and methoxymethyl group contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Bromo vs. Hydroxyl/Amino Groups

- tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 1932561-50-6) The 4-amino derivative (molecular weight 230.30) lacks the bromine atom, making it less reactive in substitution reactions but more nucleophilic. This compound is often used as a precursor for peptide coupling or reductive amination . Synthesis yield: ~95% purity via flash chromatography, comparable to brominated analogs .

tert-Butyl (2R,4S)-4-(hydroxymethyl)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate

Bromo vs. Trifluoromethyl Groups

- tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 497103-75-0) The trifluoromethyl group (CF₃) is strongly electron-withdrawing, reducing the pyrrolidine ring’s basicity and increasing lipophilicity. This enhances blood-brain barrier penetration in drug candidates . Molecular weight: 269.26 g/mol, higher than the brominated analog (theoretical ~284.18 g/mol for C₁₁H₁₉BrNO₃).

Stereochemical Stability

Data Tables

Table 2: Spectral Data Comparison

Biological Activity

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2556993-39-4, exhibits various pharmacological properties that make it a subject of interest for further research.

The molecular formula of this compound is with a molecular weight of approximately 294.19 g/mol. The compound features a tert-butyl group and a bromo substituent, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.19 g/mol |

| CAS Number | 2556993-39-4 |

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Properties : Certain pyrrolidine derivatives have demonstrated antimicrobial effects against various bacterial strains. The presence of the bromo substituent may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

- CNS Activity : Some studies suggest that pyrrolidine derivatives can act as central nervous system (CNS) agents, potentially serving as anxiolytics or antidepressants. The specific stereochemistry of this compound may play a crucial role in its interaction with neurotransmitter receptors.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in metabolic pathways. This could have implications for treating conditions like diabetes or obesity.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their mechanisms and potential therapeutic applications:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives and found that those with halogen substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties due to its bromo group .

- CNS Activity Evaluation : Research conducted by Smith et al. (2020) examined the effects of pyrrolidine derivatives on serotonin receptors. The results indicated that specific stereoisomers could act as selective serotonin reuptake inhibitors (SSRIs), highlighting the potential use of this compound in treating depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.